

An In-depth Technical Guide to 6-Phenoxynicotinaldehyde: Safety, Handling, and Storage

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Compound of Interest

Compound Name: 6-Phenoxynicotinaldehyde

Cat. No.: B069604

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **6-Phenoxynicotinaldehyde** is a research chemical. The information provided herein is a compilation of data from publicly available sources for related compounds and established chemical principles. This document is intended for use by qualified professionals and does not constitute a comprehensive safety, handling, or biological activity profile for this specific compound. All handling and experimental work should be conducted in a controlled laboratory setting with appropriate personal protective equipment and after a thorough risk assessment.

Introduction

6-Phenoxynicotinaldehyde is a heterocyclic aromatic aldehyde belonging to the phenoxy pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The phenoxy moiety, coupled with the reactive aldehyde group on the pyridine ring, makes **6-phenoxynicotinaldehyde** a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the known safety, handling, and storage protocols, extrapolated from data on closely related compounds. Additionally, it outlines a plausible synthetic route and discusses potential biological activities based on the known pharmacology of the broader phenoxy pyridine class, with a focus on their role as kinase inhibitors in oncology.

Safety and Handling

The following safety and handling information is a composite derived from Safety Data Sheets (SDS) for structurally similar compounds, such as 6-phenylnicotinaldehyde and other substituted phenoxy pyridines. It is imperative to consult the specific SDS provided by the supplier for **6-Phenoxy nicotinaldehyde**.

Hazard Identification and Classification

Based on related compounds, **6-Phenoxy nicotinaldehyde** is anticipated to be classified with the following hazards:

- Acute Oral Toxicity: Category 4
- Skin Irritation: Category 2
- Eye Irritation: Category 2
- Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

Signal Word: Warning

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following are general precautionary measures:

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
 - **Skin Protection:** Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is required.
 - **Respiratory Protection:** If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First Aid Measures

- **If Inhaled:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- **In Case of Skin Contact:** Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
- **In Case of Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- **If Swallowed:** Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Stability

- **Storage Conditions:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon).
- **Incompatible Materials:** Strong oxidizing agents, strong bases.
- **Hazardous Decomposition Products:** Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of **6-Phenoxynicotinaldehyde**.

Property	Value
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
Appearance	Light yellow to beige solid
Melting Point	108-110 °C
Boiling Point	No data available
Solubility	No data available

Experimental Protocols

Proposed Synthesis of 6-Phenoxynicotinaldehyde

While a specific, detailed protocol for the synthesis of **6-Phenoxynicotinaldehyde** is not readily available in the searched literature, a plausible route is the Ullmann condensation or a Buchwald-Hartwig etherification reaction between 6-chloronicotinaldehyde and phenol. The following is a generalized, hypothetical protocol based on these established methods. This protocol has not been validated and should be adapted and optimized by a qualified synthetic chemist.

Reaction:



Materials:

- 6-chloronicotinaldehyde
- Phenol

- Copper(I) iodide (CuI) (for Ullmann) or a Palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos) (for Buchwald-Hartwig)
- A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
- A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Generalized Procedure (Ullmann Condensation):

- To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloronicotinaldehyde (1 equivalent), phenol (1.1-1.5 equivalents), potassium carbonate (2-3 equivalents), and copper(I) iodide (0.1-0.2 equivalents).
- Add a suitable solvent (e.g., DMF) to the flask.
- Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **6-phenoxy nicotinaldehyde**.

Analytical Methods

No specific analytical methods for **6-phenoxy nicotinaldehyde** were found. Standard analytical techniques for the characterization of small organic molecules would be applicable:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the aldehyde $\text{C}=\text{O}$ stretch.

Biological Context and Potential Applications

Direct biological studies on **6-phenoxy nicotinaldehyde** are not widely published. However, the phenoxy pyridine scaffold is a key component of numerous compounds with demonstrated biological activity, particularly in the field of oncology.

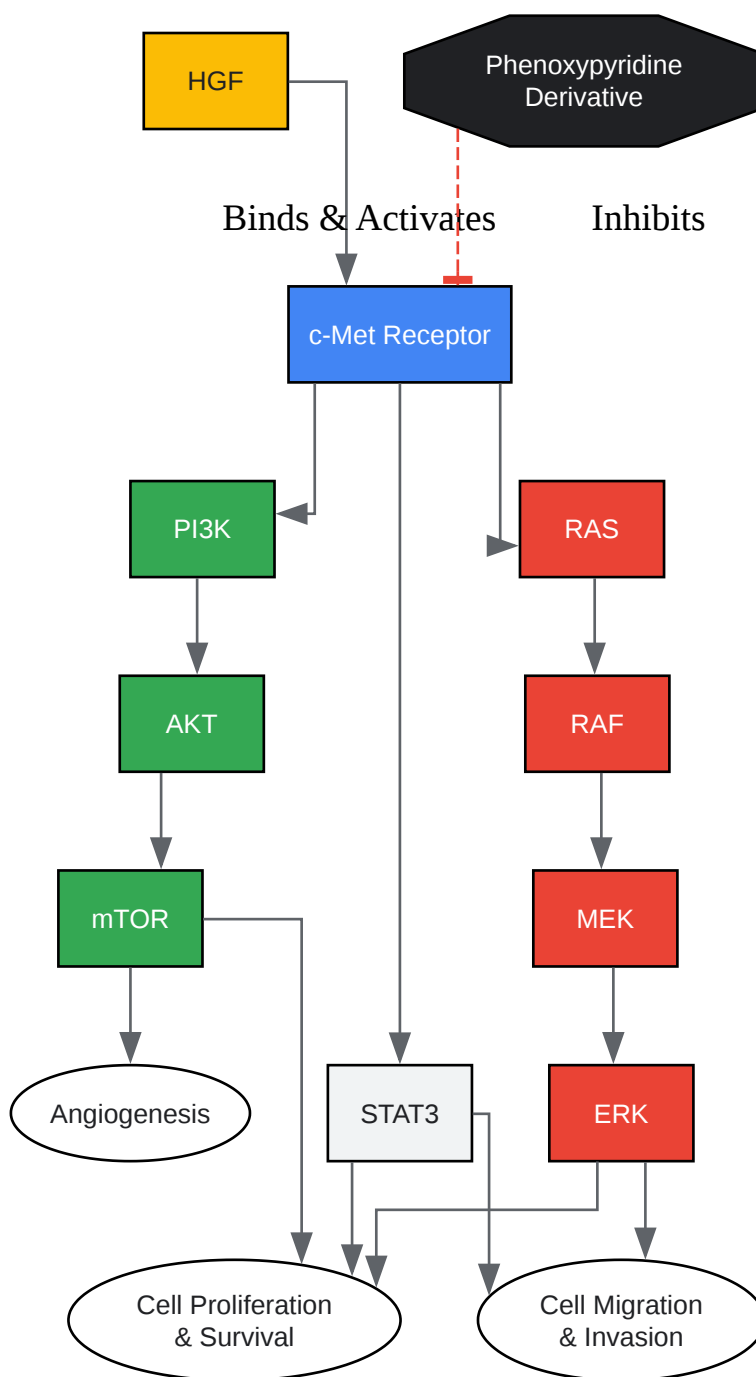
Potential as a Kinase Inhibitor Intermediate

Several studies have focused on phenoxy pyridine derivatives as potent inhibitors of receptor tyrosine kinases, such as c-Met.^[1] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is often dysregulated in various cancers, leading to increased cell proliferation, survival, migration, and angiogenesis. Inhibition of this pathway is a validated therapeutic strategy in oncology.

6-Phenoxy nicotinaldehyde can serve as a crucial building block for the synthesis of more complex c-Met inhibitors. The aldehyde functionality provides a reactive handle for further chemical modifications, such as the formation of imines, hydrazones, or other derivatives that can interact with the kinase active site.

Postulated Signaling Pathway Involvement

The diagram below illustrates the c-Met signaling pathway, which is a potential target for compounds derived from **6-phenoxy nicotinaldehyde**.

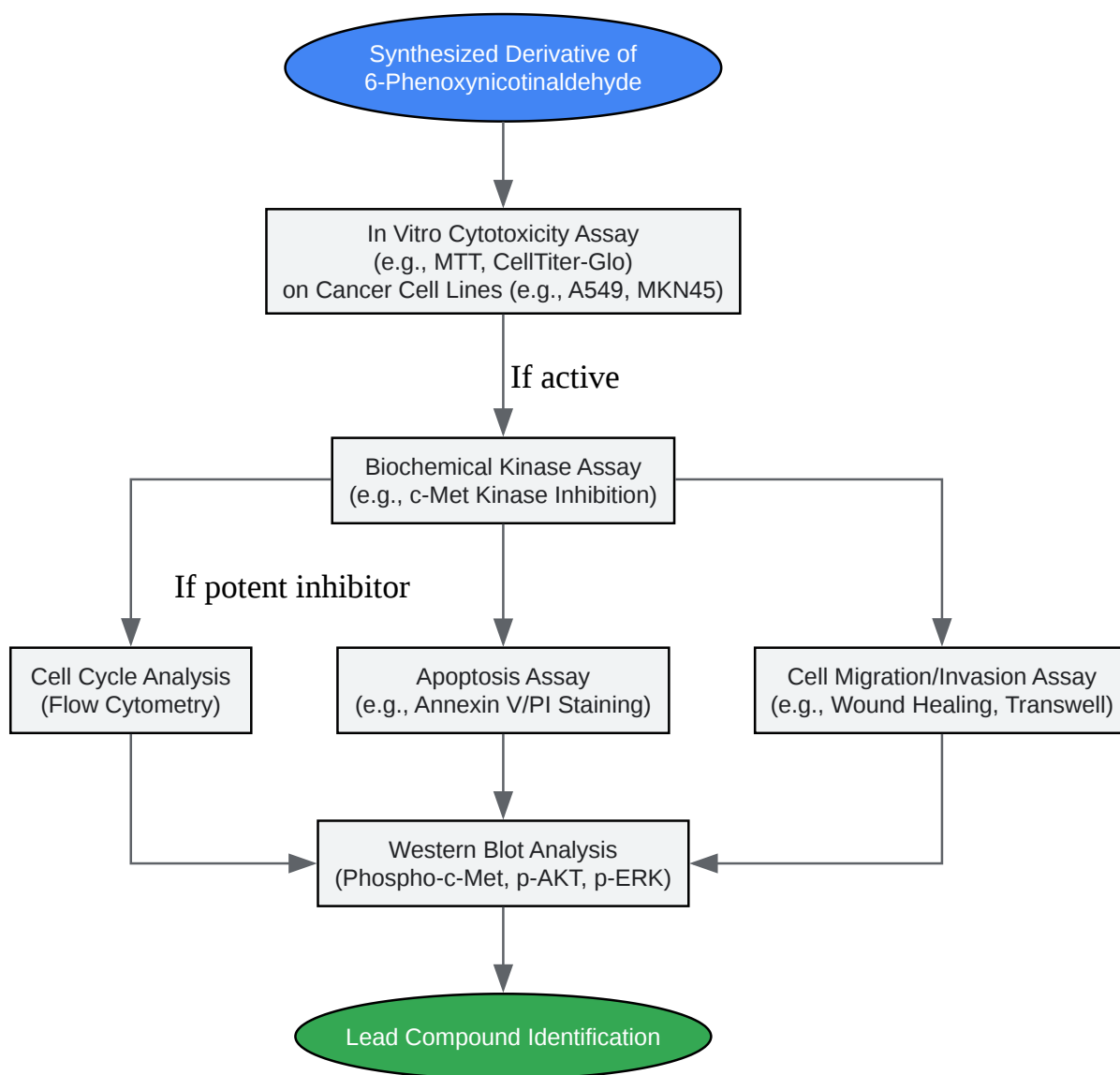


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Caption: Postulated c-Met signaling pathway targeted by phenoxypyridine derivatives.

Experimental Workflow for Biological Evaluation

The following workflow is proposed for the initial biological evaluation of novel compounds synthesized from **6-phenoxynicotinaldehyde**.



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Caption: Proposed workflow for the biological evaluation of **6-phenoxynicotinaldehyde** derivatives.

Conclusion

6-Phenoxynicotinaldehyde is a valuable research chemical with potential applications as an intermediate in the synthesis of novel therapeutic agents, particularly in the area of oncology. While specific data for this compound is limited, information extrapolated from related phenoxypyridine derivatives provides a solid foundation for its safe handling, storage, and

potential for biological investigation. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can use the information presented in this guide as a starting point for their synthetic and biological studies. Further research is warranted to fully characterize the properties and potential applications of **6-phenoxy nicotinaldehyde**.

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References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
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